2-Bromo-4-iodo-benzoic acid tert-butyl ester
Overview
Description
2-Bromo-4-iodo-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-benzoic acid tert-butyl ester typically involves the esterification of 2-Bromo-4-iodo-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Oxidizing agents like 2-Iodoxybenzoic acid (IBX) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid esters, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
2-Bromo-4-iodo-benzoic acid tert-butyl ester has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-benzoic acid tert-butyl ester in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic substitution and other reactions. The tert-butyl ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-benzoic acid tert-butyl ester
- 2-Iodo-4-bromo-benzoic acid tert-butyl ester
- 2-Bromo-4-fluoro-benzoic acid tert-butyl ester
Uniqueness
2-Bromo-4-iodo-benzoic acid tert-butyl ester is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzoic acid esters. The combination of these halogens allows for selective reactions and the synthesis of diverse derivatives, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl 2-bromo-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYJTAMJSQUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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